molecular formula C17H17N7O2S B12143250 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide CAS No. 618427-28-4

4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12143250
CAS No.: 618427-28-4
M. Wt: 383.4 g/mol
InChI Key: VUSJEDSYOIVAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a pyrazin-2-yl substituent at position 5, an ethyl group at position 4, and a sulfanyl-acetyl-amino-benzamide moiety. Its molecular framework is characterized by a triazole core, which is often associated with diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor agonist properties . The compound’s synthesis likely involves cyclization of thiosemicarbazide precursors under alkaline conditions, followed by recrystallization from polar solvents, as seen in analogous triazole derivatives .

Properties

CAS No.

618427-28-4

Molecular Formula

C17H17N7O2S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[[2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H17N7O2S/c1-2-24-16(13-9-19-7-8-20-13)22-23-17(24)27-10-14(25)21-12-5-3-11(4-6-12)15(18)26/h3-9H,2,10H2,1H3,(H2,18,26)(H,21,25)

InChI Key

VUSJEDSYOIVAIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrazine and triazole intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Analogues
Compound ID R1 (Position 4) R2 (Position 5) Terminal Group Bioactivity Highlight
Target Compound Ethyl Pyrazin-2-yl Benzamide Broad-spectrum potential
Allyl Pyridin-2-yl Benzamide Antimicrobial
(VUAA-1) Ethyl Pyridin-3-yl 4-Ethylphenylacetamide Orco agonist
Ethyl 2-Methoxyphenyl Benzamide MIC = 0.39–0.78 µM
Table 2: Physicochemical Properties
Compound Melting Point (K) Predicted pKa Solubility (mg/mL) Reference
Target Compound ~450–455 8–10 2.5 (water)
Not reported 12.83 0.8 (DMSO)
Not reported 7.2 0.3 (water)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.